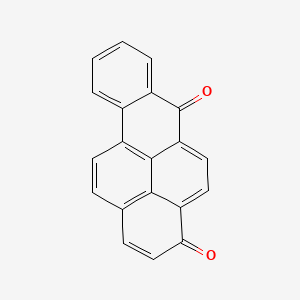
3,3'-Dithiobis(propane-1,2-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dithiobis(propane-1,2-diol) is a research chemical with the molecular formula C6H14O4S2 and a molecular weight of 214.3 . It is also known by several synonyms, including 1,2-Propanediol, 3,3’-dithiobis-; 3,3’-Disulfanediyldi (1,2-propanediol); Glycerol Impurity (Disulfide Oxidation Product); 3,3’-disulfanediyldipropane-1,2-diol; 1,1’-Dithiobis (2,3-propanediol); 3- (2,3-Dihydroxypropyldisulfanyl)propane-1,2-diol .
Molecular Structure Analysis
The molecular structure of 3,3’-Dithiobis(propane-1,2-diol) contains a total of 25 bonds, including 11 non-hydrogen bonds, 7 rotatable bonds, 4 hydroxyl groups, 2 primary alcohols, 2 secondary alcohols, and 1 disulfide . The InChI Key is KEPSVHAYVNZDDW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,3’-Dithiobis(propane-1,2-diol) has a molecular weight of 214.3 . It has a complexity of 91.5, and its monoisotopic mass is 214.03335127 . It has 6 hydrogen bond acceptors and 4 hydrogen bond donors . The compound is canonicalized, and it has 7 rotatable bonds .Wissenschaftliche Forschungsanwendungen
It's used in the synthesis and characterization of disulfide cross-linked oligonucleotides, which are essentially undistorted relative to native B-DNA and offer increased stability to duplexes (Ferentz, Keating, & Verdine, 1993).
Its role in the highly efficient thiol–disulphide interchange in peptides has been acknowledged, as propane-1,3-dithiol neatly brings about the S–S → 2SH change (Ranganathan & Jayaraman, 1991).
The compound finds use in the preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).
It is involved in the reaction of propane-1,3-dithiole with various chlorides to form 2-hetero-1,3-dithiacyclohexanes, showcasing its utility in organometallic chemistry (Wieber & Schmidt, 1964).
Research indicates its participation in the electronic structure and vibrational analysis of certain molecules, such as 3-(2-methoxyphenoxy) propane-1,2-diol, highlighting its significance in molecular property studies (Sinha et al., 2011).
The RS-·HSR hydrogen bond, observed in α,ω-Dithiols and their monoradicals, presents an intriguing aspect of its chemical behavior and potential applications in understanding hydrogen bonding mechanisms (Karty, Wu, & Brauman, 2001).
Eigenschaften
IUPAC Name |
3-(2,3-dihydroxypropyldisulfanyl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S2/c7-1-5(9)3-11-12-4-6(10)2-8/h5-10H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSVHAYVNZDDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CSSCC(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dithiobis(propane-1,2-diol) | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









